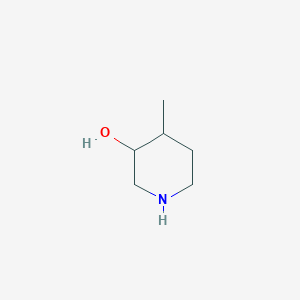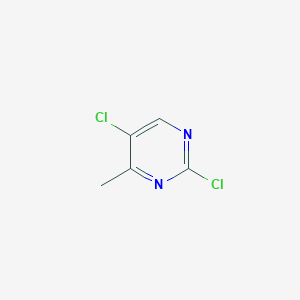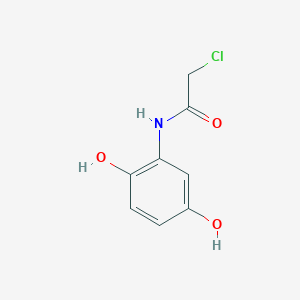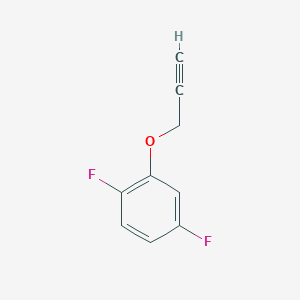
9,9-ジメチル-N-フェニル-9H-フルオレン-2-アミン
概要
説明
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a useful research compound. Its molecular formula is C21H19N and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
第2級アミンの合成
9,9-ジメチル-N-フェニル-9H-フルオレン-2-アミン: は、第2級アミンの合成における貴重な中間体です 。第2級アミンは、医薬品など、様々な分野で重要な役割を果たしており、医薬品有効成分(API)の構成要素として用いられています。
非線形光学材料
この化合物は、強化された固有の超分極率を持つ熱的に安定な発色団を作成するために使用されてきました 。これらの材料は、光スイッチング、センサー保護、光変調、メモリ記憶デバイス、および通信における用途に不可欠です。
分子工学
この化合物の構造により、共役経路のモジュレーションが可能になり、これは分子工学における主要な戦略です 。このアプローチは、最適化された非線形光学応答を持つ小型分子材料を設計するために使用されます。
感光戦略
研究者らは、高効率の青色オプトエレクトロニクスデバイスにおける感光戦略のために、9,9-ジメチル-N-フェニル-9H-フルオレン-2-アミンのような化合物の励起状態特性を探求してきました 。これは、特定の光の波長に依存するデバイスのパフォーマンスを向上させるために重要です。
結晶学
この化合物は、明確に定義された構造を持つ安定な結晶を形成する能力があるため、結晶学研究に役立ちます 。これらの研究は、分子間相互作用と安定性に関する洞察を提供できます。
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
One paper suggests that 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine could be used in the development of highly efficient blue fluorescent organic light-emitting diodes . This indicates potential future applications in the field of optoelectronics .
Relevant Papers The search results include a paper titled “A sensitization strategy for highly efficient blue fluorescent organic light-emitting diodes” which discusses the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in the development of blue fluorescent organic light-emitting diodes .
生化学分析
Biochemical Properties
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions highlight the importance of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in modulating biochemical processes and its potential as a therapeutic agent .
Cellular Effects
The effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These cellular effects underscore the potential of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in influencing cellular behavior and its relevance in biomedical research .
Molecular Mechanism
The molecular mechanism of action of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can bind to specific enzyme active sites, inhibiting their activity and thereby affecting metabolic pathways. It can also interact with DNA or RNA, influencing the transcription and translation processes. These molecular interactions provide insights into the complex mechanisms by which 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine exerts its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may degrade into different metabolites over time, which can have varying effects on cells. Additionally, the stability of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine under different storage conditions can impact its efficacy and potency in experimental settings. Understanding these temporal effects is crucial for optimizing the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can vary with different dosages in animal models. Studies have demonstrated that low doses of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can have beneficial effects, such as modulating enzyme activity or influencing gene expression. High doses may lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine .
Metabolic Pathways
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. For example, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. Understanding these metabolic pathways is essential for elucidating the biochemical role of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. Additionally, the distribution of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine within tissues can influence its efficacy and potency. Understanding the transport and distribution mechanisms of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is crucial for optimizing its use in therapeutic applications and ensuring its targeted delivery to specific tissues .
Subcellular Localization
The subcellular localization of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is essential for elucidating its biochemical role and optimizing its use in research and therapeutic applications .
特性
IUPAC Name |
9,9-dimethyl-N-phenylfluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTRFDMRINNTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595874 | |
| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355832-04-1 | |
| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)




![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)
